(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a bromine atom, an ethyl group, and an isobutyramide moiety attached to the benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the cyclization of 2-aminobenzenethiol with an appropriate α-haloketone to form the benzo[d]thiazole ring.
Bromination: The benzo[d]thiazole intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Ethylation: The brominated benzo[d]thiazole is subjected to ethylation using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Isobutyramide Moiety: The final step involves the condensation of the ethylated benzo[d]thiazole with isobutyryl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Condensation Reactions: The isobutyramide moiety can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thioethers or amines.
Scientific Research Applications
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and interfering with their replication or transcription.
Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to altered cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can be compared with other benzo[d]thiazole derivatives, such as:
2-Bromoethylamine: A simpler compound with a bromine atom and an ethylamine group.
3-Bromopropylamine: Similar in structure but with a propylamine group instead of an ethylamine group.
2-Chloroethylamine: Contains a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isobutyramide moiety, which imparts distinct chemical and biological properties.
Biological Activity
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, and potential applications, supported by relevant data and findings.
Chemical Structure and Properties
The compound features a thiazole ring and a bromo substituent , which are crucial for its biological activity. The molecular formula of this compound is C14H16BrN3OS, with a molecular weight of approximately 356.26 g/mol . The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Core : The synthesis begins with the preparation of the thiazole ring through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS).
- Ethylation : An ethyl group is added to the 3-position via alkylation reactions.
- Formation of the Ylidene Group : This step involves reacting the brominated thiazole with isobutyric acid derivatives under basic conditions to yield the final product.
These steps require careful optimization of reaction conditions to achieve high yields and purity .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The thiazole moiety is often associated with various pharmacological effects, making it a candidate for further biological evaluation . Preliminary studies have shown that modifications in the thiazole structure can significantly influence binding characteristics, which are critical for optimizing drug candidates .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Similar thiazole derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties . The mechanism may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound may exhibit anti-inflammatory effects. Studies on related compounds indicate that they can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to proliferation, apoptosis, and inflammation . Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and molecular docking are essential for understanding these mechanisms.
Case Studies
- Anticancer Activity : A study involving similar thiazole derivatives showed that compounds with a bromine substituent exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-brominated counterparts. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Antimicrobial Efficacy : Another investigation tested a series of thiazole derivatives against Gram-positive and Gram-negative bacteria, revealing that those containing halogen substituents had improved inhibitory effects. This suggests that this compound could be a promising candidate for further development as an antimicrobial agent .
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-4-16-10-6-5-9(14)7-11(10)18-13(16)15-12(17)8(2)3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRBINAJQXCYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.